MAO Enzyme Selectivity: Target Compound vs. Indoloquinoline Alkaloids
The target compound exhibits negligible inhibition of human recombinant monoamine oxidase A and B (IC50 > 100,000 nM for both isoforms) [1]. In contrast, many indoloquinoline analogs such as cryptolepine and its derivatives show more potent enzyme inhibition. While direct MAO IC50 values for cryptolepine are not reported in the same assay format, cryptolepine is known to inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values of 267–699 nM and its 2-bromo derivative with IC50 values of 415–868 nM [2], indicating that modification of the indole-quinoline scaffold can dramatically shift target engagement profiles. The essentially complete lack of MAO inhibition by the 8-bromo-3-hydroxy-quinoline-4-carboxylic acid scaffold suggests a fundamentally different pharmacodynamic profile compared to the cryptolepine class and positions this compound as a clean negative control or a scaffold with off-target advantages for programs where MAO inhibition is undesirable.
| Evidence Dimension | Inhibition of human recombinant MAO-A and MAO-B |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (MAO-A); IC50 > 100,000 nM (MAO-B) |
| Comparator Or Baseline | Cryptolepine: IC50 values against acetylcholinesterase and butyrylcholinesterase range from 267 to 699 nM; 2-bromocryptolepine: 415–868 nM |
| Quantified Difference | Target compound shows no measurable MAO inhibition at concentrations up to 100,000 nM, in contrast to cryptolepine-class compounds that engage related CNS enzymes at sub-micromolar concentrations |
| Conditions | Recombinant human MAO-A/MAO-B assay; spectrofluorometric detection of kynuramine oxidation |
Why This Matters
Researchers requiring an indole-quinoline scaffold devoid of MAO liability can select this compound over cryptolepine analogs to avoid confounding neurochemical effects.
- [1] BindingDB: BDBM50063525 (CHEMBL3398528). IC50 data for human recombinant MAO-A and MAO-B. BindingDB, 2025. View Source
- [2] Nuthakki VK, Mudududdla R, Sharma A, et al. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors. Bioorganic Chemistry. 2019;90:103062. doi:10.1016/j.bioorg.2019.103062. View Source
